Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate
Description
Ethyl 2-(prop-1-en-2-yl)hex-4-enoate is an unsaturated ester characterized by a hex-4-enoate backbone with a prop-1-en-2-yl substituent at the C2 position. This compound belongs to a class of α,β-unsaturated esters, which are widely utilized in organic synthesis, particularly in cycloaddition reactions and as intermediates for bioactive molecules. The conjugated double bond system (C4–C5) and the electron-withdrawing ester group enhance its reactivity toward nucleophilic additions and Diels-Alder reactions.
Properties
CAS No. |
88226-97-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,7,10H,3,6,8H2,1-2,4H3 |
InChI Key |
BRVSAFGDDUKYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-2-butenoate with a suitable base, such as lithium diisopropylamide (LDA), in the presence of hexamethylphosphoramide (HMPA) and tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired ester through a series of nucleophilic addition and elimination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of acrylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or an ion exchange resin . The crude ester obtained from this reaction undergoes purification processes, including derecombination, extraction, and rectification, to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-1-EN-2-YL)hex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Reactivity
Key Observations :
- Chain Length and Double Bond Position: this compound has a shorter chain (C6) compared to compound 4a (C7), which features two conjugated double bonds. This difference likely reduces steric hindrance in the target compound, favoring nucleophilic additions at the α,β-unsaturated ester site.
- Substituent Effects: The prop-1-en-2-yl group in all compounds introduces steric bulk and electron-rich regions, but the presence of additional functional groups (e.g., hydroxyl, amino) in cyclic analogs (e.g., ) enhances bioactivity. The target compound lacks such groups, limiting direct pharmaceutical utility but improving stability for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
